- Synthesis and antifungal activity of 1-substituted piperidinone oxime ether, Youji Huaxue, 2009, 29(3), 454-458

Cas no 949-69-9 (1-benzyl-piperidin-4-one oxime)

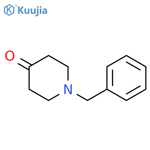

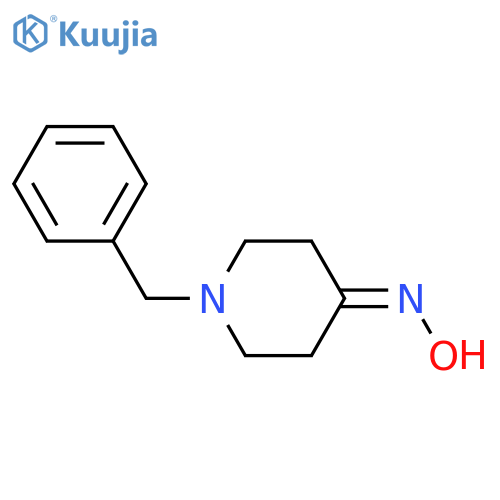

949-69-9 structure

商品名:1-benzyl-piperidin-4-one oxime

1-benzyl-piperidin-4-one oxime 化学的及び物理的性質

名前と識別子

-

- 1-Benzylpiperidin-4-one oxime

- 1-benzyl-4-piperidone oxime

- C12H16N2O

- 1-Benzyl-piperidin-4-one oxime

- 1-Benzyl-piperidin-4-oneoxime

- 1-Benzyl-4-piperidinone oxime

- N-(1-benzylpiperidin-4-ylidene)hydroxylamine

- VIMRHNNRKUWOIZ-UHFFFAOYSA-N

- 4-Piperidinone, 1-(phenylmethyl)-, oxime

- CBDivE_001914

- PubChem7927

- Maybridge1_004091

- Maybridge1_006623

- Oprea1_835188

- N-benzylpiperidin-4-one oxime

- 1-Benzyl-4-piperidinone-oxime

- ARONIS010760

- HMS553B23

- 1-(Phenylmethyl)-4-piperidinone oxime (ACI)

- 4-Piperidone, 1-benzyl-, oxime (6CI, 7CI, 8CI)

- N-Benzyl-4-piperidone oxime

- 1-benzyl-piperidin-4-one oxime

-

- MDL: MFCD00277794

- インチ: 1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2

- InChIKey: VIMRHNNRKUWOIZ-UHFFFAOYSA-N

- ほほえんだ: O/N=C1/CCN(CC2C=CC=CC=2)CC/1

計算された属性

- せいみつぶんしりょう: 204.12600

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 212

- トポロジー分子極性表面積: 35.8

じっけんとくせい

- ふってん: 338.5℃ at 760 mmHg

- PSA: 35.83000

- LogP: 2.05050

1-benzyl-piperidin-4-one oxime セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

1-benzyl-piperidin-4-one oxime 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-benzyl-piperidin-4-one oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106371-25g |

N-(1-Benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 97% | 25g |

¥110.00 | 2024-04-24 | |

| Enamine | EN300-106904-10.0g |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 95% | 10g |

$69.0 | 2023-06-10 | |

| Enamine | EN300-106904-0.5g |

N-(1-benzylpiperidin-4-ylidene)hydroxylamine |

949-69-9 | 95% | 0.5g |

$21.0 | 2023-10-28 | |

| Chemenu | CM180510-25g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95%+ | 25g |

$82 | 2023-01-09 | |

| abcr | AB283515-1 g |

1-Benzyl-piperidin-4-one oxime, 97%; . |

949-69-9 | 97% | 1g |

€61.80 | 2023-04-26 | |

| TRC | B704078-100mg |

1-benzyl-piperidin-4-one oxime |

949-69-9 | 100mg |

$ 70.00 | 2022-06-06 | ||

| Chemenu | CM180510-100g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95+% | 100g |

$204 | 2021-08-05 | |

| abcr | AB283515-5 g |

1-Benzyl-piperidin-4-one oxime, 97%; . |

949-69-9 | 97% | 5g |

€86.10 | 2023-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT121-20g |

1-benzyl-piperidin-4-one oxime |

949-69-9 | 97% | 20g |

550.0CNY | 2021-07-12 | |

| Chemenu | CM180510-100g |

1-BENZYL-PIPERIDIN-4-ONE OXIME |

949-69-9 | 95%+ | 100g |

$204 | 2023-01-09 |

1-benzyl-piperidin-4-one oxime 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt

1.2 Solvents: Ethanol ; rt; 40 min, reflux

1.2 Solvents: Ethanol ; rt; 40 min, reflux

リファレンス

- A mild protocol for the synthesis of N-methyltransferase G9a inhibitor BIX-01294, Russian Chemical Bulletin, 2022, 71(11), 2489-2494

合成方法 3

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, reflux

リファレンス

- Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

合成方法 7

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ; 10 min, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; 30 min, rt

リファレンス

- Synthesis and in vitro assessment of antifungal activity of oximes, oxime ethers and isoxazoles, Universitas Scientiarum (Pontificia Universidad Javeriana, 2011, 16(3), 294-302

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Hydroxylamine Solvents: Ethanol ; reflux

リファレンス

- Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2837-2842

合成方法 11

はんのうじょうけん

1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Pyridine ; cooled; 5 h, reflux

1.2 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 9 - 10, rt

リファレンス

- Efficient synthesis and identification of novel propane-1,3-diamino bridged CCR5 antagonists with variation on the basic center carrier, European Journal of Medicinal Chemistry, 2010, 45(7), 2827-2840

1-benzyl-piperidin-4-one oxime Raw materials

1-benzyl-piperidin-4-one oxime Preparation Products

1-benzyl-piperidin-4-one oxime サプライヤー

atkchemica

ゴールドメンバー

(CAS:949-69-9)1-benzyl-piperidin-4-one oxime

注文番号:CL8552

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:28

価格 ($):discuss personally

1-benzyl-piperidin-4-one oxime 関連文献

-

1. Thermodynamic properties of binary alcohol–hydrocarbon systemsAlf Pettersson,Paul Saris,Jarl B. Rosenholm J. Chem. Soc. Faraday Trans. 1 1986 82 2435

949-69-9 (1-benzyl-piperidin-4-one oxime) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:949-69-9)1-苄基-4-哌啶酮肟

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:949-69-9)1-benzyl-piperidin-4-one oxime

清らかである:99%

はかる:100g

価格 ($):199